![molecular formula C14H19NO2S B12529133 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate CAS No. 820244-31-3](/img/structure/B12529133.png)
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is an organic compound with a complex structure that includes a sulfanylidenepentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ester with a thiol compound under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the sulfanylidenepentanoate structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepentanoate moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidenepentanoate moiety may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and modulating their function.
Vergleich Mit ähnlichen Verbindungen
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methyl-aminorex
Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is unique due to its sulfanylidenepentanoate structure, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
820244-31-3 |
|---|---|
Molekularformel |
C14H19NO2S |
Molekulargewicht |
265.37 g/mol |
IUPAC-Name |
methyl 4-methyl-5-(N-methylanilino)-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C14H19NO2S/c1-11(9-10-13(16)17-3)14(18)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI-Schlüssel |
DLXJIKGGYNFMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OC)C(=S)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


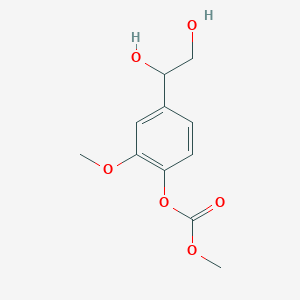
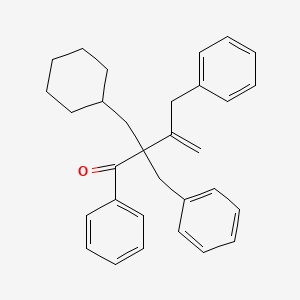
methanone](/img/structure/B12529066.png)
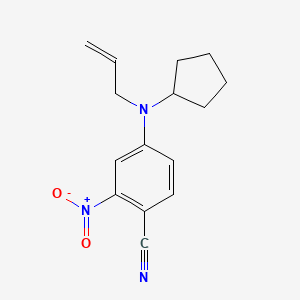
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
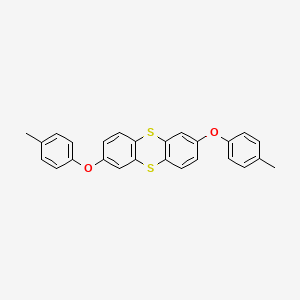
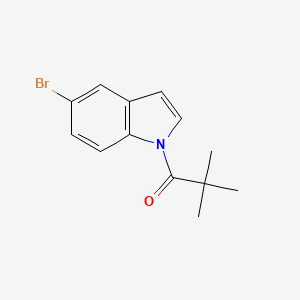
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
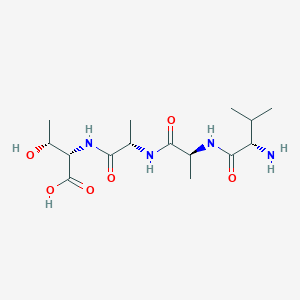
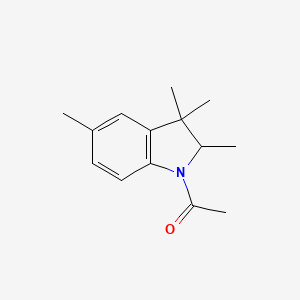
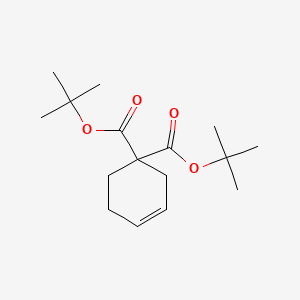
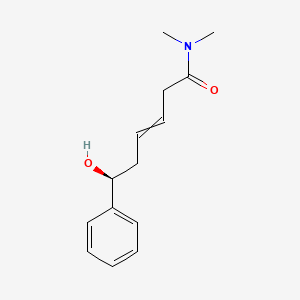
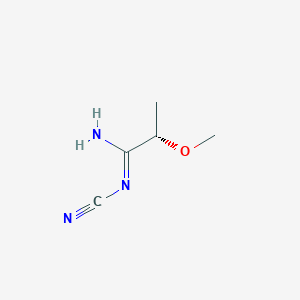
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
